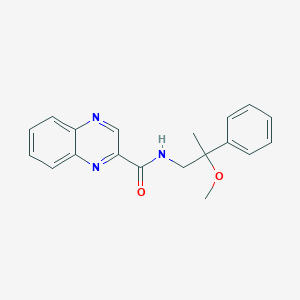
N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea typically involves the reaction of 2-butyl-4-oxoquinazoline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted thiourea derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thiourea group might also play a role in binding to metal ions or forming hydrogen bonds with biological molecules.
相似化合物的比较
Similar Compounds
2-Butyl-4-oxoquinazoline: The parent compound without the thiourea group.
N-Methylthiourea: The thiourea derivative without the quinazolinone ring.
Other Quinazolinone Derivatives: Compounds with similar structures but different substituents.
Uniqueness
N-(2-Butyl-4-oxoquinazolin-3(4H)-yl)-N’-methylthiourea is unique due to the combination of the quinazolinone and thiourea moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
879084-43-2 |
|---|---|
分子式 |
C14H18N4OS |
分子量 |
290.39 g/mol |
IUPAC 名称 |
1-(2-butyl-4-oxoquinazolin-3-yl)-3-methylthiourea |
InChI |
InChI=1S/C14H18N4OS/c1-3-4-9-12-16-11-8-6-5-7-10(11)13(19)18(12)17-14(20)15-2/h5-8H,3-4,9H2,1-2H3,(H2,15,17,20) |
InChI 键 |
HJQBHAWRVYBHEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=S)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)


![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)





